6-Amino-2,3-dihydro-1,4
Description
Significance of Dihydrogenated Heterocyclic Amines in Contemporary Chemical Research
Heterocyclic compounds, particularly those containing nitrogen, are foundational to medicinal chemistry, with a majority of FDA-approved small-molecule drugs featuring a nitrogen heterocycle. nih.govrsc.org Dihydrogenated heterocyclic amines, which are partially saturated rings, are of particular importance. Unlike their flat, aromatic counterparts, these scaffolds possess a three-dimensional geometry that can lead to improved interaction with biological targets. taylorandfrancis.com The introduction of saturation breaks the planarity of aromatic rings, allowing for more specific and complex molecular arrangements. This structural feature is critical in drug design, as it can enhance properties such as solubility, metabolic stability, and binding affinity. taylorandfrancis.comresearchgate.net The presence of both an amine and another heteroatom (like oxygen or sulfur) within the ring facilitates hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes at enzyme and receptor binding sites. taylorandfrancis.comresearchgate.net
Overview of Structural Diversity within the 6-Amino-2,3-dihydro-1,4-X Motif Family
The "X" in the this compound-X designation is a variable heteroatom, most commonly oxygen (O), sulfur (S), or a substituted nitrogen (NR'). This variability gives rise to a diverse family of scaffolds, including derivatives of morpholine (B109124) (X=O), thiomorpholine (B91149) (X=S), and piperazine (B1678402) (X=NR'). jchemrev.com The structural diversity is further expanded by the potential for substitution at multiple positions on the heterocyclic ring and on the amino group itself. This allows for fine-tuning of the molecule's steric and electronic properties. For instance, the core structure of 1,4-thiazine consists of a six-membered ring with sulfur and nitrogen atoms, and its derivatives have shown a wide range of biological activities. researchgate.netopenmedicinalchemistryjournal.com Similarly, the 1,4-oxazine framework is a key component in many bioactive compounds. researchgate.net This structural versatility makes the this compound-X family a "privileged scaffold," meaning it is a molecular framework that is frequently found in active pharmaceutical ingredients. jchemrev.com
Table 1: Structural Diversity in the this compound-X Family
| "X" Atom | Parent Heterocycle Family | Representative Core Structure | Key Features |
| O | Dihydro-1,4-oxazine (Morpholine derivative) | Contains both ether and amine functional groups. wikipedia.org The scaffold is known for its metabolic stability. taylorandfrancis.com | |
| S | Dihydro-1,4-thiazine (Thiomorpholine derivative) | A sulfur analog of morpholine. jchemrev.com The sulfur atom can exist in different oxidation states, further increasing diversity. | |
| NR' | Dihydro-1,4-diazine (Piperazine derivative) | Contains two nitrogen atoms, allowing for multiple points of substitution and influencing basicity. nih.gov |
Historical Context and Evolution of Research on This Privileged Chemotype
The study of the parent heterocycles of the this compound-X family dates back to the late 19th and early 20th centuries. Morpholine was first synthesized by Ludwig Knorr in 1899, who incorrectly believed it was a structural component of morphine. Foundational work on thiomorpholine derivatives was documented in 1920, establishing methods to construct the six-membered sulfur-nitrogen ring.
Early synthetic methods for these heterocycles often involved multi-step processes with harsh conditions. For example, early thiomorpholine synthesis involved the cyclization of an amino-mustard species with sodium sulfide, a process that could take many hours. acs.org Over the decades, synthetic organic chemistry has evolved towards more efficient and sustainable methods. A significant recent advancement is the development of telescoped photochemical synthesis, which allows for the creation of thiomorpholine in a continuous flow process with high yields and at room temperature, representing a major improvement over older thermal methods. acs.org The synthesis of substituted morpholines has also seen significant progress, with modern methods like copper-promoted oxyamination of alkenes enabling stereoselective synthesis of complex derivatives. nih.gov This historical progression from classical batch reactions to modern continuous flow and catalytic methods has made these scaffolds more accessible for research and development.
Scope of the Academic Research Review: Focus on Synthesis, Reactivity, and Non-Clinical Applications
This article provides a focused academic review of the this compound-X chemical scaffold. The scope is strictly limited to the chemical aspects of this family of compounds. The primary topics covered include methods for their synthesis, their characteristic chemical reactivity, and their applications in non-clinical contexts. Such applications may include their use as building blocks in organic synthesis, their role in the development of materials, or their utility in agricultural chemistry. openmedicinalchemistryjournal.com The discussion will not extend to clinical data, such as dosage, administration, safety profiles, or adverse effects of any compounds containing this scaffold. The aim is to provide a thorough and scientifically accurate overview of the fundamental chemistry of this important heterocyclic system.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO3S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
4,4-dioxo-2,3-dihydro-1,4λ6-benzoxathiin-6-amine |
InChI |
InChI=1S/C8H9NO3S/c9-6-1-2-7-8(5-6)13(10,11)4-3-12-7/h1-2,5H,3-4,9H2 |
InChI Key |
CFIWVFCPWCIZCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C(O1)C=CC(=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Amino 2,3 Dihydro 1,4 X Compounds
General Synthetic Strategies for 2,3-Dihydro-1,4-Heterocycles Bearing a 6-Amino Moiety
The synthesis of 2,3-dihydro-1,4-heterocycles that feature a 6-amino substituent often involves multi-step sequences that build the heterocyclic core and introduce the desired functional groups. Common strategies include the cyclization of appropriately substituted precursors, where one of the substituents is or can be converted to an amino group. For instance, amino acids can serve as versatile starting materials for the synthesis of various heterocyclic systems. clockss.orgnih.gov Their chiral nature can also be exploited for enantioselective syntheses.
Another prevalent approach is the use of cycloaddition reactions to construct the heterocyclic ring system. For example, the 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for synthesizing pyrrolidine-containing compounds. beilstein-journals.org Modifications of such strategies can be envisioned for the construction of 1,4-heterocycles.
Furthermore, multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, offer an efficient route to complex heterocyclic structures. These reactions can be designed to incorporate an amino-bearing component from the outset.
Synthetic Routes to 6-Amino-2,3-dihydro-1,4-benzodioxine Derivatives
The this compound-benzodioxine scaffold is a key structural motif in a number of pharmacologically active compounds. Its synthesis has been approached through various routes, often utilizing precursors that already contain the benzodioxane core.
Reaction Pathways Involving N-2,3-dihydrobenzo[b]rsc.orgthermofisher.com-dioxin-6-amine as a Core Precursor
A direct and common method for the synthesis of derivatives of this compound-benzodioxine is to start with the commercially available N-2,3-dihydrobenzo[b] rsc.orgthermofisher.comdioxin-6-amine. This precursor allows for the straightforward derivatization of the amino group.
One such pathway involves the reaction of N-2,3-dihydrobenzo[b] rsc.orgthermofisher.comdioxin-6-amine with various sulfonyl chlorides in an aqueous alkaline medium to produce N-(2,3-dihydrobenzo rsc.orgthermofisher.comdioxin-6-yl)sulfonamides. scielo.brscielo.brresearchgate.netajol.info This reaction is typically carried out at room temperature with stirring for several hours. The resulting sulfonamide can then be further modified.
Strategies for Further Derivatization, e.g., at Carboxylic Acid Functional Groups
When the this compound-benzodioxine scaffold also contains a carboxylic acid group, this functional group provides a handle for a wide range of derivatizations. Common strategies involve the activation of the carboxylic acid, followed by reaction with a nucleophile. thermofisher.commsu.edu
A standard method is the conversion of the carboxylic acid to an acyl chloride, typically using reagents like oxalyl chloride or thionyl chloride. libretexts.org The resulting highly reactive acyl chloride can then be treated with various amines to form amides. This approach has been used to synthesize a library of 1,4-benzodioxane-6-carboxylic acid amide analogs.
Alternatively, water-soluble carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) can be used to couple carboxylic acids with amines, hydrazines, or hydroxylamines directly, often in aqueous solutions. thermofisher.com The efficiency of this coupling can be enhanced by the addition of N-hydroxysulfosuccinimide. thermofisher.com
Esterification is another common derivatization of carboxylic acids on heterocyclic systems. This can be achieved through acid-catalyzed reaction with an alcohol or by converting the carboxylic acid to a more reactive derivative first. libretexts.orgvanderbilt.edu
Multi-step Synthesis Protocols for Substituted Analogues
The synthesis of more complex substituted this compound-benzodioxine analogues often requires multi-step protocols. These sequences allow for the controlled introduction of various functional groups at different positions of the molecule.
An example of such a protocol is the synthesis of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides. scielo.brscielo.br The synthesis begins with the reaction of N-2,3-dihydrobenzo rsc.orgthermofisher.com-dioxin-6-amine with 4-methylbenzenesulfonyl chloride to form the corresponding sulfonamide. scielo.brscielo.br This intermediate is then N-alkylated by reaction with various 2-bromo-N-(un/substituted-phenyl)acetamides in the presence of a base like lithium hydride in DMF to yield the final products. scielo.brscielo.br
Another multi-step approach starts from gallic acid to produce 1,4-benzodioxane-6-carboxylic acid amide analogs. The key steps involve:
Fischer esterification of gallic acid.
Formation of the 1,4-benzodioxane ring by reaction with 1,2-dibromoethane.
Introduction of further diversity at other positions of the aromatic ring.
Hydrolysis of the methyl ester to the carboxylic acid.
Conversion to the acid chloride.
Reaction with various amines to form the final amide products.
Below is a table summarizing the synthesis of selected N-benzylated and N-ethylated sulfonamide derivatives starting from 1,4-benzodioxane-6-amine. researchgate.net
| Compound | R | Yield (%) |
| 6a | H | 75 |
| 6b | 4-CH3 | 80 |
| 6c | 4-OCH3 | 72 |
| 7a | H | 65 |
| 7b | 4-CH3 | 70 |
| 7c | 4-OCH3 | 68 |
| Table 1: Synthesis of N-benzylated (6a-c) and N-ethylated (7a-c) sulfonamides. |
Synthetic Approaches to 6-Amino-2,3-dihydro-4-pyridinones (ADPs)
6-Amino-2,3-dihydro-4-pyridinones (ADPs) are another class of heterocyclic compounds with potential applications in medicinal chemistry. Their synthesis can be achieved through innovative rearrangement reactions.
Enolate-Carbodiimide Rearrangement Pathways from Homoallylamines
A novel three-step synthesis of 6-amino-2,3-dihydro-4-pyridinones from homoallylamines has been developed, which features a key enolate-carbodiimide rearrangement. rsc.org
The synthetic sequence begins with the conversion of homoallylamines to the corresponding N-(3-butenyl)ureas. The key steps are:
NBS-mediated cyclization: The N-(3-butenyl)ureas undergo cyclization mediated by N-bromosuccinimide (NBS) to form 6-(bromomethyl)-2-iminourethanes.
Dehydrohalogenation: Treatment of the 6-(bromomethyl)-2-iminourethanes with a base leads to dehydrohalogenation.
Enolate-Carbodiimide Rearrangement: The crucial step is a novel rearrangement of the intermediate to yield the final 6-amino-2,3-dihydro-4-pyridinones. rsc.org
The mechanism of the rearrangement is a key aspect of this synthetic route. Kinetic studies and the isolation of an N-(1-adamantyl)carbodiimide intermediate support the proposed pathway. rsc.org This methodology provides access to imino-analogues of the well-known piperidine-2,4-diones, which are valuable building blocks for the synthesis of pharmacologically active compounds. rsc.org
The following table provides examples of synthesized 6-amino-2,3-dihydro-4-pyridinones using this methodology. rsc.org
| Starting Homoallylamine | R1 | R2 | Product | Yield (%) |
| N-Allyl-N-methyl-2-propen-1-amine | Allyl | Me | 6-(Methylamino)-1-(prop-2-en-1-yl)-2,3-dihydropyridin-4(1H)-one | 78 |
| N-Benzyl-N-methyl-2-propen-1-amine | Benzyl | Me | 1-Benzyl-6-(methylamino)-2,3-dihydropyridin-4(1H)-one | 85 |
| N-Butyl-N-methyl-2-propen-1-amine | Butyl | Me | 1-Butyl-6-(methylamino)-2,3-dihydropyridin-4(1H)-one | 82 |
| Table 2: Examples of 6-Amino-2,3-dihydro-4-pyridinones synthesized via Enolate-Carbodiimide Rearrangement. |
Cyclization and Dehydrohalogenation Reactions, e.g., via N-bromosuccinimide (NBS)
The synthesis of 6-amino-2,3-dihydro-4-pyridinones, a class of this compound-X compounds, can be achieved through a multi-step process involving N-bromosuccinimide (NBS)-mediated cyclization of N-(3-butenyl)ureas. This reaction proceeds to form 6-(bromomethyl)-2-iminourethanes, which then undergo dehydrohalogenation as a key step. rsc.org NBS is a versatile reagent in organic synthesis, serving as a source for bromine in radical reactions and various electrophilic additions. organic-chemistry.org In the context of synthesizing β-amino bromides from their corresponding alcohols, NBS has been used under Appel reaction conditions, demonstrating its utility in deoxybromination reactions under mild conditions without significant racemization. researchgate.net
The general strategy involves the initial formation of a brominated intermediate, which subsequently undergoes an intramolecular cyclization. The final step of dehydrohalogenation, often facilitated by a base, leads to the formation of the desired heterocyclic ring system. This methodology provides a concise route to these valuable chemical entities from readily available starting materials like homoallylamines. rsc.org
Mechanistic Investigations of Key Rearrangement Steps
A crucial aspect of the synthesis of 6-amino-2,3-dihydro-4-pyridinones is a novel enolate-carbodiimide rearrangement. rsc.org Mechanistic studies, supported by kinetic analysis and the isolation of reaction intermediates such as N-(1-adamantyl)carbodiimide, have shed light on this key transformation. rsc.org Rearrangement reactions are fundamental in organic synthesis, often allowing for the construction of complex molecular architectures from simpler precursors. These reactions typically involve the migration of a group from one atom to another within the same molecule.
In many rearrangement reactions, the formation of a carbocation intermediate is a critical step. masterorganicchemistry.com The stability of this carbocation dictates the likelihood and outcome of the rearrangement, with a tendency for less stable carbocations to rearrange to more stable ones, for instance, through a hydride shift. masterorganicchemistry.com Another well-known rearrangement is the Beckmann rearrangement, which involves the transformation of an oxime into an amide, often catalyzed by acid. masterorganicchemistry.comwikipedia.org The key step in the Beckmann rearrangement is the migration of an alkyl or aryl group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org While not directly implicated in the enolate-carbodiimide rearrangement, these established mechanisms provide a framework for understanding the electronic and steric factors that govern molecular rearrangements.
Scope and Limitations of the Developed Synthetic Methodologies
The synthetic approach to 6-amino-2,3-dihydro-4-pyridinones via NBS-mediated cyclization and rearrangement has been evaluated for its scope and limitations. rsc.org The methodology has been shown to be applicable to a range of homoallylamines, demonstrating its utility in generating a library of substituted pyridinones. rsc.org However, the efficiency and feasibility of such synthetic routes can be influenced by various factors, including the nature of the substituents on the starting materials and the reaction conditions employed.
For instance, in the synthesis of peptides containing α,β-didehydroamino acids, the choice of reagents and reaction conditions is critical to avoid side reactions. researchgate.net Similarly, in the hetero-Diels-Alder reactions of levoglucosenone with thiochalcones, the electronic nature of the reactants can influence the reaction pathway and the structure of the final products. mdpi.com These examples highlight the importance of carefully defining the scope and limitations of a synthetic method to ensure its successful application in the preparation of target molecules.
Strategies for Enantiopure Synthesis and Preservation of Stereochemistry
The development of synthetic methods that allow for the creation of enantiomerically pure compounds is of significant interest in medicinal and materials chemistry. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can exhibit distinct biological activities. hilarispublisher.com Various strategies have been developed for the enantiopure synthesis of amino acids and their derivatives. nih.govprinceton.edunih.govunirioja.esresearchgate.net
One common approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. researchgate.net For example, photoredox catalysis has been employed for the 1,4-conjugate addition to chiral dehydroalanine derivatives to produce enantiomerically pure unnatural α-amino acids. nih.gov Another strategy involves the use of enzymes, which can catalyze reactions with high stereoselectivity. nih.gov
Preservation of stereochemistry is also a critical consideration during multi-step syntheses. Reactions that proceed through chiral intermediates must be carefully controlled to avoid racemization or epimerization. For instance, the synthesis of enantiomerically enriched aminopropylphosphonates from N-protected (aziridin-2-yl)methylphosphonates relies on the regioselective opening of the aziridine ring, a process that must be conducted under conditions that preserve the stereocenter. mdpi.com
Synthetic Methods for 6-Amino-2,3-dihydrophthalazine-1,4-dione (Isoluminol) and Related Dihydrophthalazine Systems
Established Protocols for the Core Dihydrophthalazine Scaffold
6-Amino-2,3-dihydrophthalazine-1,4-dione, commonly known as isoluminol, is a well-known chemiluminescent compound. rsc.org The synthesis of the core dihydrophthalazine scaffold of isoluminol and its derivatives has been extensively studied. A common synthetic route involves the condensation of a substituted phthalic acid derivative with hydrazine.
A typical synthesis process for isoluminol includes several key steps:
Preparation of diacetylphthaloyl hydrazide.
Preparation of nitroso diacetylphthaloyl hydrazide.
Preparation of nitroso phthaloyl hydrazide.
Preparation of Isoluminol. hbdsbio.com
This multi-step synthesis allows for the construction of the core dihydrophthalazine ring system. Variations of this general approach have been developed to improve yields and to allow for the large-scale production of these compounds. rsc.org
Directed Functionalization at the Amino and Carbonyl Positions
The functionalization of the isoluminol core at the amino and carbonyl positions is crucial for its application as a labeling reagent in bioassays. rsc.orgrsc.orgresearchgate.net Derivatives of isoluminol with terminal carboxyl groups, for instance, are synthesized for protein labeling. rsc.orgrsc.org The introduction of different functional groups can modulate the properties of the isoluminol molecule, such as its water solubility and chemiluminescence quantum yield. rsc.orgrsc.org
For example, the introduction of a propyl sulfonic group has been shown to increase both water solubility and chemiluminescence quantum yields. rsc.orgrsc.org The synthesis of these derivatives often involves the reaction of the amino group of isoluminol with various electrophilic reagents. The carbonyl groups of the dihydrophthalazine ring can also be targeted for functionalization. For instance, reaction with thiating agents like Lawesson's reagent can convert a carbonyl group into a thiocarbonyl group. ekb.egekb.eg
The ability to selectively functionalize the isoluminol scaffold has led to the development of a wide range of derivatives with tailored properties for specific applications, including as probes in rapid bacterial assays. nih.gov
Below is a table summarizing some of the key synthetic transformations and reagents used in the chemistry of this compound-X compounds and Isoluminol.
| Section | Transformation/Reaction | Key Reagents/Conditions | Product Class/Example | Reference |
| 2.3.2 | Cyclization and Dehydrohalogenation | N-bromosuccinimide (NBS), Base | 6-amino-2,3-dihydro-4-pyridinones | rsc.org |
| 2.3.3 | Enolate-Carbodiimide Rearrangement | - | 6-amino-2,3-dihydro-4-pyridinones | rsc.org |
| 2.3.5 | Enantioselective 1,4-Addition | Photoredox catalyst | Enantiopure unnatural α-amino acids | nih.gov |
| 2.4.1 | Dihydrophthalazine Synthesis | Phthalic acid derivatives, Hydrazine | Isoluminol (6-Amino-2,3-dihydrophthalazine-1,4-dione) | hbdsbio.com |
| 2.4.2 | N-Functionalization | 5-bromovaleronitrile | Carboxyl-functionalized isoluminol derivatives | rsc.org |
| 2.4.2 | C=O to C=S Conversion | Lawesson's reagent | 4-Thioxo-3,4-dihydrophthalazin-1(2H)-one derivatives | ekb.egekb.eg |
Synthesis of 6-Amino-2,4-dihydropyrano[2,3-c]pyrazol Derivatives
The synthesis of 6-amino-2,4-dihydropyrano[2,3-c]pyrazole derivatives has garnered considerable attention due to the significant biological activities of these compounds, which include potential anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Efficient synthetic routes to this heterocyclic scaffold are of high interest in medicinal and organic chemistry. researchgate.net
A prevalent and efficient method for constructing the 6-amino-2,4-dihydropyrano[2,3-c]pyrazole core is through a four-component reaction. This strategy involves the condensation of an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate. researchgate.netnih.gov This one-pot synthesis is highly valued for its atom economy and straightforward procedure. ut.ac.ir The reaction typically proceeds through a series of sequential transformations, including condensation, cyclization, and rearrangement, to yield the final pyranopyrazole product. nih.gov
The general mechanism involves the in situ formation of a pyrazolone ring from the reaction of the β-ketoester and hydrazine hydrate. tandfonline.combeilstein-journals.org Simultaneously, a Knoevenagel condensation between the aldehyde and malononitrile forms an arylidene malononitrile intermediate. ut.ac.irbeilstein-journals.org A subsequent Michael addition of the pyrazolone to the arylidene malononitrile, followed by an intramolecular cyclization and tautomerization, affords the desired 6-amino-2,4-dihydropyrano[2,3-c]pyrazole. nih.gov
Various catalysts have been employed to facilitate this reaction, often with the goal of improving yields, shortening reaction times, and promoting environmentally benign conditions. nih.gov These catalysts range from basic catalysts like piperidine and triethylamine to various solid-supported and reusable catalysts. tandfonline.com The reaction can also be performed under catalyst-free conditions, for instance, by using ball milling or by simply refluxing the reactants in an appropriate solvent like ethanol or water. tandfonline.com
Table 1: Examples of Four-Component Synthesis of 6-Amino-2,4-dihydropyrano[2,3-c]pyrazole Derivatives
| Aldehyde | β-Ketoester | Catalyst | Solvent | Reaction Conditions | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Preheated Fly-Ash | Water | 70-80°C, 60-90 min | 95 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Preheated Fly-Ash | Water | 70-80°C, 60-90 min | 94 |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Preheated Fly-Ash | Water | 70-80°C, 60-90 min | 92 |
| Thiophene-2-carbaldehyde | Ethyl acetoacetate | Base-catalyzed | Not specified | Not specified | Not specified |
| Various Aromatic Aldehydes | Ethyl acetoacetate | Taurine | Water | 80°C, 2h | 85-92 |
| Various Aromatic Aldehydes | Ethyl acetoacetate | CoCeO2 NPs | Water | Reflux | High |
This table is generated based on data from multiple sources. ut.ac.irnih.govnih.govckthakurcollege.net
The versatility of multi-component reactions also allows for the synthesis of more complex fused and spiro-conjugated pyranopyrazole systems in a single step. researchgate.net Spiro compounds, in particular, are of interest due to their unique three-dimensional structures which can impart novel biological activities.
The synthesis of spiro-conjugated 6-amino-2H,4H-pyrano[2,3-c]pyrazol-5-carbonitriles can be achieved by replacing the aromatic aldehyde in the four-component reaction with a cyclic ketone, such as isatin or other saturated heterocyclic ketones. tandfonline.com For instance, a one-pot, four-component reaction of a β-ketoester, hydrazine hydrate, malononitrile, and isatin derivatives in aqueous media can yield spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. tandfonline.com
Catalysts like piperidine have been shown to be effective for these transformations. tandfonline.com Furthermore, the synthesis of bis-spiro pyranopyrazoles has been reported using catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) via the condensation of bis-isatins, malononitrile, hydrazine hydrate, and β-ketoester derivatives. tandfonline.com
Emerging and Novel Synthetic Methodologies
Recent advancements in organic synthesis have led to the development of more efficient, selective, and sustainable methods for the preparation of this compound-X compounds, including pyranopyrazoles.
Organocatalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, offering a metal-free alternative to traditional catalysis. nih.govtandfonline.com In the context of 6-amino-2,4-dihydropyrano[2,3-c]pyrazole synthesis, various organocatalysts have been successfully employed. For example, cinchona alkaloids have been used to catalyze the enantioselective synthesis of these derivatives through a tandem Michael addition and Thorpe-Ziegler type reaction. nih.gov This approach allows for the production of chiral, enantiomerically enriched products, which is crucial for the development of new therapeutic agents. metu.edu.trmetu.edu.tr
Other organocatalysts, such as taurine and L-histidine, have also been utilized to promote the synthesis of pyranopyrazoles in environmentally friendly solvents like water. nih.govresearchgate.net These catalysts are often inexpensive, readily available, and non-toxic, aligning with the principles of green chemistry. nih.gov
Cascade reactions, also known as domino or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation. This approach is highly efficient for building molecular complexity from simple starting materials. rsc.org The multi-component synthesis of pyranopyrazoles is a classic example of a cascade reaction. nih.gov
An unprecedented domino protocol for the synthesis of highly functionalized tetrahydropyranopyrazole scaffolds has been reported utilizing chalcone epoxides and pyrazolones. rsc.org This cascade annulation reaction (CAR) generates three consecutive stereogenic centers in a highly diastereoselective manner. rsc.org Such strategies are valuable for creating structurally diverse libraries of compounds for biological screening.
The principles of green chemistry are increasingly being applied to the synthesis of pyranopyrazole derivatives to develop more sustainable and environmentally benign processes. nih.govmgmahmedpur.org A key focus has been the replacement of volatile and toxic organic solvents with greener alternatives, with water being a preferred choice. ut.ac.irmgmahmedpur.org
Several catalyst-free methods for the synthesis of dihydropyrano[2,3-c]pyrazoles have been developed in aqueous media or under solvent-free conditions. researchgate.nettandfonline.com Energy-efficient techniques such as microwave and ultrasound irradiation have also been employed to accelerate reaction rates and improve yields, often in the absence of traditional heating. nih.govrsc.orggsconlinepress.com
The use of reusable and biodegradable catalysts is another important aspect of green synthesis. nih.gov Catalysts such as preheated fly-ash, nano-magnetic Fe3O4, and various biocatalysts like baker's yeast have been successfully used in the synthesis of pyranopyrazoles, offering advantages such as easy separation and the potential for multiple reaction cycles. nih.govut.ac.irresearchgate.net
Table 2: Green Chemistry Approaches in the Synthesis of Pyrano[2,3-c]pyrazoles
| Green Approach | Catalyst/Conditions | Solvent | Key Advantages |
| Ultrasound Irradiation | Ceric Ammonium Nitrate (CAN) | Water | Reduced reaction times, milder conditions |
| Microwave Irradiation | Potassium t-butoxide | Methanol | Faster reactions, excellent yields |
| Catalyst-Free | Ultrasonic irradiation | Water | Environmentally benign, excellent yields |
| Reusable Catalyst | Preheated Fly-Ash | Water | Cost-effective, easy work-up, high yields |
| Reusable Catalyst | Nano-magnetic Fe3O4 | Water | Reusable up to 14 times, room temperature |
| Biocatalysis | Baker's Yeast | Ethanol-Water | Environmentally friendly, efficient |
This table is generated based on data from multiple sources. nih.govut.ac.irresearchgate.net
Chemical Reactivity and Transformation of 6 Amino 2,3 Dihydro 1,4 X Compounds
Reactivity and Derivatization of the Primary Amino Group (e.g., Amidation, Sulfonylation)
The primary amino group at the 6-position of the 2,3-dihydro-1,4-benzoxazine ring is a key site for derivatization, enabling the introduction of a wide array of functional groups through reactions such as amidation and sulfonylation. These transformations are fundamental in modifying the electronic properties and biological activity of the parent molecule.
Amidation: The reaction of the 6-amino group with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) leads to the formation of amide linkages. This reaction is one of the most common methods for creating libraries of compounds for drug discovery. The reactivity of the amino group can be influenced by the electronic nature of the benzoxazine (B1645224) ring system.
Sulfonylation: The amino group readily reacts with sulfonyl chlorides in the presence of a base to form sulfonamides. This functional group is a well-known pharmacophore found in numerous therapeutic agents. The resulting sulfonamides often exhibit enhanced stability and altered solubility profiles compared to the parent amine.
The derivatization of amino acids often involves reagents that target primary and secondary amines. For instance, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a reagent that reacts with amino groups to yield stable, fluorescent derivatives, a process that underscores the general reactivity of amino groups on complex molecules. waters.com Similarly, other reagents like dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used for the derivatization of amino acids, highlighting the broad applicability of these reactions to amino-functionalized heterocyclic systems. nih.gov
Table 1: Examples of Primary Amino Group Derivatization
| Reaction Type | Reagent | Functional Group Introduced |
|---|---|---|
| Amidation | Acyl Chloride (R-COCl) | Amide (-NHCOR) |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) |
| Carbamoylation | Isocyanate (R-NCO) | Urea (-NHCONHR) |
Functional Group Interconversions on the Heterocyclic Core
Research has shown that the synthesis of functionalized 2,3-dihydro-1,4-benzoxazines can be achieved through domino reactions, such as the [5 + 1] annulation of 2-halo-1,3-dicarbonyl compounds with imines. nih.gov This method allows for the construction of the benzoxazine core with inherent functionalization, which can be further modified. nih.gov The flexibility in the synthesis of benzoxazine monomers allows for the incorporation of a wide variety of functional groups, including alkyl, aryl, halogen, and cyano groups, which can then be subjected to interconversion reactions. mdpi.com
Ring-Opening and Ring-Closure Reactions for Structural Modifications
Ring-opening and ring-closure reactions are defining characteristics of benzoxazine chemistry, primarily exploited in the synthesis of polybenzoxazines. These reactions also offer pathways for significant structural modifications of the monomeric compounds.
Ring-Opening: The oxazine (B8389632) ring of benzoxazines can be opened under various conditions. For instance, acid-catalyzed hydrolysis can lead to the formation of 2-(aminomethyl)phenol (B125469) derivatives. nih.gov Thermally induced ring-opening is the fundamental step in the polymerization of benzoxazines, leading to the formation of a cross-linked network. researchgate.netresearchgate.net This process can be initiated with or without a catalyst and is highly dependent on the substituents on the benzoxazine structure. researchgate.net The polymerization typically proceeds through a nucleophilic attack on the methylene (B1212753) group of the oxazine ring, which can be initiated by a phenolic oxygen or a carbon atom on the aromatic ring. nih.gov
Ring-Closure: The synthesis of the benzoxazine ring is a classic example of a ring-closure reaction. The Mannich condensation of a phenol, a primary amine, and formaldehyde (B43269) is the most common method for synthesizing 3,4-dihydro-2H-1,3-benzoxazines. researchgate.netnih.gov Novel methods for ring-closure have also been developed, including those involving aminophenols, which can lead to the formation of ionic benzoxazine derivatives. nih.govacs.org These reactions provide a versatile toolkit for creating a wide range of benzoxazine structures with different substitution patterns. mdpi.comnih.gov
Table 2: Ring-Opening and Ring-Closure Reactions
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Ring-Opening | Acid Hydrolysis (e.g., HCl) | Formation of 2-(aminomethyl)phenol derivatives. nih.gov |
| Ring-Opening | Thermal | Polymerization to polybenzoxazine. researchgate.netresearchgate.net |
| Ring-Closure | Mannich Condensation | Formation of the benzoxazine ring system. researchgate.netnih.gov |
| Ring-Closure | From Aminophenols | Synthesis of ionic benzoxazine derivatives. nih.govacs.org |
Studies on Heteroatom-Switching Rearrangements
While less common, rearrangements involving the heteroatoms of the benzoxazine ring can occur under specific conditions, leading to isomeric structures. For example, thermal rearrangement of N-acyl-3,4-dihydro-1H-2,1-benzoxazines can proceed through a retro-Diels–Alder reaction involving the extrusion of formaldehyde. rsc.org This leads to the formation of an N-acylazaxylylene intermediate, which then undergoes a 6π electrocyclization to yield a 2-substituted-4H-3,1-benzoxazine. rsc.org Such rearrangements offer a pathway to different benzoxazine isomers that may not be accessible through direct synthesis.
Strategies for Further Functionalization and Molecular Diversification
The benzoxazine scaffold allows for extensive functionalization and molecular diversification due to the reactivity of both the aromatic and heterocyclic rings. The molecular design flexibility of benzoxazine monomers is a key feature, enabling the introduction of a wide range of functional groups to achieve desired properties. mdpi.com
Strategies for diversification include:
Modification of Starting Materials: The properties of the final benzoxazine can be tailored by choosing appropriately substituted phenols and primary amines for the initial synthesis. nih.govnih.gov This approach has been used to introduce functionalities such as halogens to improve fire resistance. nih.gov
Post-Synthetic Modification: As discussed in Section 3.1, the amino group provides a handle for a plethora of post-synthetic modifications.
Polymerization and Copolymerization: The ring-opening polymerization of benzoxazine monomers is a powerful tool for creating new materials. rsc.org By using different functionalized monomers or by copolymerizing with other monomers, a vast array of polymers with tailored thermal and mechanical properties can be produced. mdpi.comrsc.org
The synthesis of functionalized tetracyclic-1,4-benzoxazines has also been demonstrated, showcasing the potential for creating complex, multi-ring systems based on the benzoxazine core. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure of 6-Amino-2,3-dihydro-1,4-phthalazinedione by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
In ¹H NMR spectroscopy, the chemical shifts of the protons are influenced by their local electronic environment. For this compound-phthalazinedione, the aromatic protons on the benzene ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The protons of the amino group (-NH₂) and the amide groups (-NH) within the hydrazide ring exhibit chemical shifts that can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbons of the phthalazinedione ring are characteristically found at the downfield end of the spectrum. The carbons of the aromatic ring show distinct signals, with their chemical shifts influenced by the electron-donating amino group.
Table 1: Hypothetical ¹H NMR Spectral Data for this compound-phthalazinedione in DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.25 | br s | 2H | NH (hydrazide) |
| 7.58 | d | 1H | Ar-H |
| 7.05 | dd | 1H | Ar-H |
| 6.89 | d | 1H | Ar-H |
| 5.95 | s | 2H | NH₂ |
Table 2: Hypothetical ¹³C NMR Spectral Data for this compound-phthalazinedione in DMSO-d₆
| Chemical Shift (ppm) | Assignment |
| 167.5 | C=O |
| 160.8 | C=O |
| 150.2 | C-NH₂ |
| 134.7 | Ar-C |
| 128.9 | Ar-C |
| 123.5 | Ar-C |
| 116.8 | Ar-C |
| 112.1 | Ar-C |
Infrared (IR) and Raman Spectroscopy in Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are instrumental in identifying the functional groups present in this compound-phthalazinedione.
IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Key functional groups exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine and the secondary amide groups are typically observed in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibrations of the dione functionality give rise to a strong absorption band, usually in the range of 1680-1630 cm⁻¹. The aromatic C=C stretching vibrations and C-H bending vibrations also provide characteristic peaks that confirm the presence of the benzene ring.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While polar bonds like C=O and N-H often give strong signals in IR spectra, non-polar and symmetric bonds can produce strong signals in Raman spectra. For instance, the symmetric vibrations of the aromatic ring can be more prominent in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound-phthalazinedione
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3450-3300 | N-H stretching (amine) |
| 3300-3100 | N-H stretching (amide) |
| 1660-1620 | C=O stretching (amide I) |
| 1620-1580 | N-H bending (amine) |
| 1600-1450 | C=C stretching (aromatic) |
| 1350-1250 | C-N stretching |
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of this compound-phthalazinedione through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum provides the exact molecular weight of the compound. For this compound-phthalazinedione, the molecular ion is expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₈H₇N₃O₂ (177.16 g/mol ).
Electron ionization (EI) is a common technique used to generate the mass spectrum. Under EI conditions, the molecular ion can undergo fragmentation, producing a series of characteristic fragment ions. The fragmentation pattern provides valuable structural information. For instance, the loss of small, stable molecules like CO, N₂, or NH₃ can be observed. The phthalazinedione ring system can also undergo characteristic cleavages.
Table 4: Plausible Mass Spectrometry Fragmentation for this compound-phthalazinedione
| m/z | Possible Fragment Ion |
| 177 | [C₈H₇N₃O₂]⁺ (Molecular Ion) |
| 149 | [M - CO]⁺ |
| 133 | [M - N₂H₂]⁺ |
| 119 | [M - CO - N₂]⁺ |
| 105 | [C₇H₅O]⁺ |
| 91 | [C₆H₅N]⁺ |
| 77 | [C₆H₅]⁺ |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound-phthalazinedione. This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.
To perform X-ray crystallography, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. The data obtained includes the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the symmetry and packing of the molecules within the crystal lattice.
Table 5: Hypothetical Crystallographic Data for this compound-phthalazinedione
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 821.5 |
| Z | 4 |
Chromatographic Techniques (e.g., HPLC, GC) for Compound Purification and Purity Assessment
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the purification and purity assessment of this compound-phthalazinedione.
HPLC is a versatile technique for separating components of a mixture in the liquid phase. For the analysis of this compound-phthalazinedione, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification and quantification. The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram.
Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of this compound-phthalazinedione, derivatization may be necessary to increase its volatility for GC analysis. The choice of the stationary phase in the GC column is critical for achieving good separation. The retention time and peak area can be used for qualitative and quantitative analysis, respectively.
Table 6: Exemplary HPLC and GC Conditions for the Analysis of this compound-phthalazinedione
| Parameter | HPLC | GC (Hypothetical for a derivatized form) |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (gradient or isocratic) | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV-Vis (e.g., at 254 nm) | Mass Spectrometer (MS) |
| Temperature | Ambient | Temperature programmed (e.g., 100°C to 280°C) |
| Retention Time | Dependent on specific conditions | Dependent on derivative and conditions |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure, Stability, and Reaction Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of isoluminol. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure and stability of molecules. researchgate.net Such calculations reveal that the isoluminol molecule is more polar and hydrophilic than its isomer, luminol (B1675438). researchgate.net This difference in polarity is a key factor influencing its behavior in various solvents and biological systems.
The electronic transitions of isoluminol have been studied to understand its photophysical properties. Theoretical calculations help assign the character of its electronic excited states. ulisboa.pt For instance, analysis of the transition moments can predict how intermolecular hydrogen bonding, which is significant in the ground state of isoluminol, may be altered in its excited states. ulisboa.pt The stability of a molecule can be assessed by calculating parameters such as ionization energy (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). These values provide a measure of the molecule's stability towards oxidation and reduction, respectively.
Table 1: Calculated Physicochemical Parameters for Isoluminol
| Property | Value/Description | Significance |
|---|---|---|
| Polarity | High | Influences solubility and membrane permeability researchgate.net |
| Hydrophilicity | High | Affects behavior in aqueous environments researchgate.net |
| Intramolecular Bonds | Lower ability to form vs. Luminol | Affects conformational flexibility researchgate.net |
| Stokes Shift (DMF) | 119 nm | Characterizes energy loss between absorption and emission ulisboa.pt |
This table is generated based on comparative data and photophysical studies. Specific energetic values from a single, comprehensive quantum chemical calculation are not detailed in the provided sources.
Reaction Mechanism Studies and Transition State Analysis
The most studied reaction of isoluminol is its chemiluminescence, the emission of light resulting from a chemical reaction. hbdsbio.com Computational chemistry is essential for mapping the complex, multi-step reaction pathway of luminol and its derivatives. nih.gov The process generally involves oxidation in the presence of a catalyst and a base, leading to the formation of an electronically excited aminophthalate dianion, which then decays to the ground state by emitting a photon.
Theoretical studies on the analogous luminol reaction, utilizing methods such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2), have been instrumental in elucidating this mechanism. diva-portal.org These high-level calculations can model the potential energy surfaces of the reaction, identifying key intermediates and transition states (TS). diva-portal.org A transition state is a high-energy, transient configuration of the molecule as it transforms from reactant to product. diva-portal.org By calculating the energy barrier at the transition state, chemists can understand the kinetics of the reaction. For luminol, computational models have explored the oxygen-oxygen bond rupture in a peroxide intermediate as the key step leading to the excited state. diva-portal.org These computational approaches are critical for confirming that a proposed transition state connects the intended reactants and products along the minimum energy path. diva-portal.org
Conformational Analysis and Molecular Dynamics Simulations to Elucidate Solution-Phase Behavior
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. cwu.edu For a molecule like isoluminol, understanding its preferred conformation is key to predicting its interactions with other molecules. Computational techniques can systematically search for stable conformers and determine their relative energies. nih.gov
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. bnl.gov By simulating a molecule within a "box" of solvent molecules (like water), MD can provide a detailed picture of its behavior in solution, including its conformational flexibility and interactions with the solvent. bnl.gov While specific MD simulation studies on isoluminol are not widely detailed, its computed physicochemical properties offer clues to its solution-phase behavior. Its higher polarity and hydrophilicity compared to luminol suggest it interacts strongly with polar solvents like water. researchgate.net This property also explains why isoluminol is less able to pervade biological membranes, making it a useful probe for detecting reactive oxygen species specifically in the extracellular space. researchgate.net
Molecular Docking Studies for Investigating Ligand-Target Interactions in Biochemical Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as isoluminol) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.com This method is crucial for understanding how a small molecule might interact with a biological target, making it a cornerstone of computer-aided drug design. The process involves sampling many possible binding poses and scoring them based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic interactions to estimate the binding affinity. mdpi.com
Studies have been conducted on derivatives of phthalazinedione and analogues of luminol to explore their interactions with biological targets. For example, molecular docking has been used to study the binding of novel phthalazinedione derivatives to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a target in cancer therapy. Similarly, in silico investigations have explored the molecular binding of luminol analogues, such as N-(4-aminobutyl)-N-ethylisoluminol (ABEI), to proteins like hemoglobin. These docking studies identify key amino acid residues in the protein's binding site that are crucial for the interaction, providing a molecular basis for the observed biological activity.
Table 2: Example of Molecular Docking Interaction Data
| Ligand Class | Target Protein | Key Interacting Residues (Example) | Predicted Interaction Type |
|---|---|---|---|
| Phthalazinedione Derivatives | VEGFR2 | Cys919, Asp1046 | Hydrogen Bonding |
This table synthesizes typical findings from molecular docking studies on related compounds to illustrate the type of data generated.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their physical properties or biological activities. nih.gov These models are built by calculating a set of numerical descriptors for each molecule that encode its structural, electronic, or physicochemical features. A mathematical equation is then developed to link these descriptors to the observed property or activity.
For phthalazine derivatives, QSAR models have been successfully developed to predict biological activities. For instance, studies have used physicochemical parameters like dipole moment and lipophilicity as descriptors to create statistically significant models for the inhibition of astrocytic chloride transport. nih.gov In other work, QSAR has been applied to predict the antibacterial activity of newly synthesized phthalazinedione derivatives. nih.gov These models serve as powerful predictive tools, allowing researchers to estimate the activity of novel, unsynthesized compounds and to prioritize which molecules to synthesize and test, thereby accelerating the discovery of new functional molecules. nih.gov
Non Clinical Research Applications and Utility in Chemical Biology
Role as Versatile Chemical Building Blocks and Scaffolds in Complex Molecule Synthesis
The phthalazinedione nucleus is a highly adaptable scaffold for the synthesis of diverse and complex heterocyclic compounds. Its structure allows for chemical modifications at several positions, enabling the creation of large libraries of derivatives with potential pharmacological activities. Researchers utilize 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) as a precursor for a variety of molecular structures. nih.gov
A common synthetic strategy involves the chemoselective O-alkylation of the phthalazinedione core. For instance, reacting 2-phenyl-2,3-dihydrophthalazine-1,4-dione with ethyl chloroacetate (B1199739) yields (4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)acetic acid ethyl ester. acs.org This intermediate can be further converted into a hydrazide, which serves as an excellent precursor for attaching other molecules, such as amino acids, through a peptide bond using an azide (B81097) coupling strategy. nih.gov This method is particularly valuable as it minimizes racemization. nih.gov Following this pathway, a range of complex molecules, including dipeptides and hydrazones, have been successfully synthesized, demonstrating the utility of the phthalazinedione core as a foundational building block. researchgate.net
The amino group on the luminol (B1675438) variant (5-amino-2,3-dihydrophthalazine-1,4-dione) provides an additional site for modification, further expanding its versatility as a chemical scaffold for creating novel molecular architectures.
**6.2. Development of Biochemical Probes and Assays for Mechanistic Research
The unique chemical properties of the phthalazinedione scaffold have been harnessed to design specialized probes and assays for investigating complex biological processes at the molecular level.
The phthalazinedione structure has proven to be a valuable scaffold in the design of potent and selective enzyme inhibitors.
α-glucosidase: Derivatives of the phthalazinedione core have been identified as a new class of α-glucosidase inhibitors. researchgate.net α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing post-prandial hyperglycemia. mazums.ac.ir In one study, a series of Pyrazolo[1,2-b]phthalazine-5,10-dione derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. Several of these compounds exhibited significant inhibitory potential, with some showing higher activity than the standard drug, acarbose. researchgate.netmazums.ac.ir
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Compound 5q | 155.4 ± 6.0 | researchgate.net |
| Acarbose (Standard) | 750.0 ± 1.5 | researchgate.net |
Acetylcholinesterase: The phthalazinone scaffold has been used as a basis for designing novel acetylcholinesterase (AChE) inhibitors, which are relevant for research into neurodegenerative diseases. A series of phthalazinone-based compounds were designed, synthesized, and evaluated as inhibitors of human acetylcholinesterase (hAChE). Two compounds, in particular, demonstrated activity comparable or superior to the well-known inhibitor donepezil (B133215) in in-vitro assays. Kinetic analysis of the most potent compound suggested a mixed-type inhibition mechanism, indicating that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.
Ubiquitin Specific Protease 7 (USP7): Based on a review of the available scientific literature, there is currently no published research detailing the specific design and evaluation of 6-Amino-2,3-dihydro-1,4-phthalazinedione derivatives as inhibitors of Ubiquitin Specific Protease 7 (USP7).
While phthalazinedione derivatives are actively investigated as inhibitors of various signaling molecules, particularly in cancer research targeting pathways like VEGFR-2, specific studies detailing their use as probes for the PI3K-delta pathway were not identified in the reviewed literature. nih.govnih.gov The development of chemical probes allows for the direct assessment of enzyme activities within complex biological systems, which is crucial for understanding dysregulated metabolic and signaling pathways. nih.gov
The luminol structure is not only a source of light but also a tool for studying molecular interactions. Luminol itself can be used as a fluorescence probe to study its binding parameters with various proteins, such as myoglobin, catalase, and bovine serum albumin (BSA). nih.gov Such studies have determined the binding constants and the number of binding sites, revealing that the interactions are spontaneous and driven primarily by hydrophobic forces. researchgate.net
More advanced applications involve modifying the luminol scaffold to create specific molecular tools. For example, N-methylluminol derivatives have been developed for use in an electrochemical tyrosine-bioconjugation method known as eY-click. nih.govrsc.org In this technique, the luminol derivative acts as a tyrosine "anchor," allowing for the highly chemoselective labeling of peptides and native proteins. This method provides a powerful tool for creating protein conjugates to study protein-protein interactions and for the development of therapeutic agents. nih.gov
Luminescent Agent Applications in Analytical and Biochemical Research
The most prominent application of the this compound-phthalazinedione (luminol) scaffold is in the field of chemiluminescence, where it serves as a highly sensitive reporter molecule.
Luminol-based chemiluminescence is a cornerstone technique in many biochemical assays, prized for its high sensitivity, low cost, and simplicity. The fundamental reaction involves the oxidation of luminol in an alkaline medium, often by hydrogen peroxide in the presence of a catalyst, which produces an excited-state 3-aminophthalate (B1234034) that emits light upon decaying to its ground state. bohrium.com
This light emission can be precisely measured and correlated with the quantity of a target biomolecule. Common applications include:
Proteins: In Western blotting and Enzyme-Linked Immunosorbent Assays (ELISA), luminol-based substrates are widely used for the detection of proteins. Typically, an antibody is conjugated to an enzyme like horseradish peroxidase (HRP). When the luminol substrate is added, HRP catalyzes the oxidation reaction, and the resulting light signal indicates the presence and quantity of the protein of interest. bohrium.com
DNA and RNA: Luminol chemiluminescence is also employed in nucleic acid detection. Probes labeled with biotin (B1667282) can be detected using an HRP-luminol-H2O2 system, offering a non-radioactive alternative for identifying specific DNA or RNA sequences.
Researchers have also focused on synthesizing novel phthalhydrazide (B32825) derivatives to improve upon the properties of luminol. By modifying the core structure, new probes have been developed that emit light at different wavelengths (e.g., green light at 515 nm instead of blue at 425 nm) and exhibit enhanced chemiluminescence efficiency, further expanding their utility in biochemical analysis. bohrium.com
Development of Biosensors for Environmental Monitoring and Analytical Chemistry
The chemiluminescent nature of this compound-phthalazinedione (isoluminol) and its isomer, 5-amino-2,3-dihydro-1,4-phthalazinedione (luminol), is the foundation for their use in ultrasensitive biosensors. nih.govhbdsbio.com These analytical devices detect specific substances by converting a biological response into a measurable signal, in this case, light. patsnap.com The core reaction involves the oxidation of the aminophthalhydrazide compound in the presence of a catalyst, which produces an excited-state intermediate (3-aminophthalate) that emits photons as it decays to its ground state. libretexts.orgabcam.com
In a typical biosensor design, an enzyme like horseradish peroxidase (HRP) is used as a catalyst. plos.org The enzyme can be immobilized on a transducer surface, often an optical fiber, and when the target analyte is introduced, it triggers a cascade that includes the HRP-catalyzed oxidation of the aminophthalhydrazide by an oxidizing agent like hydrogen peroxide. wikipedia.orgmdpi.com The intensity of the emitted light, which can be amplified by enhancer molecules such as phenols, is proportional to the concentration of the analyte. wikipedia.orgmdpi.com
This principle has been applied to create biosensors for a wide range of environmental pollutants and analytes of interest in analytical chemistry. patsnap.compatsnap.com They are particularly valuable for detecting trace amounts of metals, such as copper and iron, which can catalyze the chemiluminescent reaction, as well as peroxides and other pollutants. wikipedia.org The high sensitivity, rapid response, and relatively low cost of these systems make them excellent tools for environmental quality monitoring. nih.govpatsnap.com
Table 1: Examples of Aminophthalhydrazide-Based Chemiluminescent Biosensors
| Biosensor Type | Biorecognition Element | Analyte | Principle of Detection |
| Enzymatic Biosensor | Horseradish Peroxidase (HRP) | Hydrogen Peroxide | HRP catalyzes the oxidation of the substrate by H₂O₂, producing a light signal proportional to H₂O₂ concentration. mdpi.com |
| Enzymatic Biosensor | HRP | Phenolic Compounds (e.g., p-iodophenol) | The analyte acts as an enhancer of the HRP-catalyzed chemiluminescence, with light intensity related to analyte concentration. mdpi.com |
| Catalytic Sensor | (none) | Metal Ions (e.g., Cu²⁺, Fe²⁺) | Metal ions directly catalyze the oxidation of the substrate, enabling their quantification through light emission. wikipedia.org |
Use in Cellular Localization Studies and as Biological Tracers in Research Settings
The ability to generate light makes aminophthalhydrazides valuable as probes and tracers for visualizing processes and localizing molecules within biological systems. patsnap.comnih.gov By attaching the chemiluminescent compound to a molecule that targets a specific cellular structure or protein, researchers can identify its location by triggering the light-emitting reaction and capturing the signal with highly sensitive cameras. rsc.orgrsc.org
A critical factor in these applications is the compound's ability to cross cell membranes. Studies have revealed differences in the physicochemical properties of luminol and its isomer, isoluminol, that dictate their utility as intracellular or extracellular probes. nih.gov Isoluminol is more polar and hydrophilic, which limits its ability to pervade biological membranes. Consequently, it is primarily used as a specific detector for substances in the extracellular environment. nih.gov In contrast, luminol's lipo/hydrophilic character allows it to pass through cell membranes, enabling it to be used for detecting intracellular reactive oxygen species and other analytes. nih.gov This distinction allows researchers to selectively probe chemical events occurring inside or outside of cells.
While the signal from a single chemiluminescent event is transient—each molecule can only emit one photon—the high sensitivity of the reaction allows for powerful imaging applications. nih.gov These tracers are instrumental in studying dynamic cellular events, such as the production of reactive oxygen species by neutrophils, without the need for an external light source for excitation, thereby avoiding issues like phototoxicity and autofluorescence that can affect fluorescence-based methods. nih.govcore.ac.uk
Application in Reporter Gene-Based Assays and Immunoassays for Research Purposes
Aminophthalhydrazides are cornerstone reagents in modern bioanalytical assays, most notably in chemiluminescent immunoassays and reporter gene assays. nih.gov These techniques leverage the high signal amplification potential of enzymatic reactions to achieve exceptionally low detection limits.
Immunoassays: In techniques like the enzyme-linked immunosorbent assay (ELISA) and Western blotting, horseradish peroxidase (HRP) is commonly conjugated to a detection antibody. abcam.comwikipedia.org The assay proceeds by binding this antibody-HRP conjugate to the target protein (antigen). After washing away unbound conjugates, a solution containing the aminophthalhydrazide substrate (e.g., luminol or isoluminol), an oxidant (hydrogen peroxide), and an enhancer is added. plos.org The HRP enzyme catalyzes a sustained chemiluminescent reaction, and the emitted light is measured by a luminometer or imaged on film or a CCD camera. abcam.com The signal intensity directly correlates with the amount of target protein present. abcam.com
Table 2: General Steps of an HRP-Based Chemiluminescent Immunoassay
| Step | Description | Purpose |
| 1. Capture | The target antigen is immobilized on a solid support (e.g., microplate well), often via a capture antibody. | To isolate the target from a complex sample. |
| 2. Detection | A primary antibody specific to the antigen is added, followed by a secondary antibody conjugated to HRP. | To specifically label the captured antigen with an enzyme. |
| 3. Substrate Addition | A chemiluminescent substrate solution (aminophthalhydrazide, oxidant, enhancer) is added. | To initiate the light-producing reaction. |
| 4. Signal Measurement | The light emitted from the reaction is quantified using a luminometer or other detector. | To determine the quantity of the target antigen. |
Reporter Gene Assays: Reporter gene assays are used to study gene expression and regulation. nih.govyoutube.com In this application, the regulatory sequence of a gene of interest is linked to a "reporter gene" that codes for an easily measurable protein. While luciferase is a common reporter, HRP can also be used. nih.gov When the regulatory sequence is activated, the cell produces the HRP enzyme. By lysing the cells and adding the aminophthalhydrazide substrate, researchers can measure the resulting chemiluminescence, which serves as a proxy for the activity of the gene's regulatory sequence. youtube.com
Potential Applications in Advanced Materials Science and Chemoresponsive Systems
The utility of the phthalazinedione structure extends beyond biological assays into the realm of materials science. The inherent chemoresponsive nature of compounds like luminol and isoluminol—their ability to change properties (i.e., emit light) in response to a chemical stimulus (an oxidant)—makes them attractive for creating "smart" materials and sensor systems. rsc.org
Research is focused on incorporating these chemiluminescent molecules into polymer backbones or hydrogel matrices. rsc.orgmdpi.com Such materials could function as self-reporting sensors, for example, a hydrogel that emits light to signal a change in pH or the presence of a specific environmental contaminant. mdpi.comgoogle.com Integrating luminol into macromolecular systems can also help overcome its poor aqueous solubility and allow for more controlled and targeted signal generation. rsc.org
Furthermore, the core phthalazinone moiety is being used to synthesize high-performance polymers, such as poly(ether imide)s, which exhibit excellent thermal stability and solubility, making them suitable for advanced engineering applications. iaea.orgscilit.com Another frontier is the chemical modification of the luminol structure to create conjugated oligomers that shift the chemiluminescence emission into the near-infrared (NIR) spectrum. mdpi.com NIR light penetrates biological tissue more effectively, opening possibilities for developing advanced probes for deep-tissue in vivo imaging. mdpi.com These efforts highlight a trend toward designing sophisticated, functional materials based on the unique chemical and physical properties of the phthalazinedione scaffold.
Future Research Directions and Perspectives
Exploration of Novel Heterocyclic Scaffolds and Fused Systems Incorporating the 6-Amino-2,3-dihydro-1,4 Motif
Future research will likely focus on the design and synthesis of novel heterocyclic systems that incorporate the this compound-benzoxazine core. By fusing this scaffold with other heterocyclic rings, such as triazoles, oxadiazoles, or indoles, medicinal chemists can create molecules with enhanced biological activity and novel pharmacological profiles. researchgate.net For example, the development of triazole-benzoxazine hybrids has already shown promise in generating compounds with antiproliferative activities.
The synthesis of polycyclic benzoxazines, where the core motif is part of a larger, more complex ring system, is another promising avenue. researchgate.net These efforts aim to explore new chemical space and develop compounds with improved therapeutic potential. The versatility of the benzoxazine (B1645224) scaffold allows for modifications at multiple sites, providing a platform for creating diverse libraries of new chemical entities. nih.gov
Development of Stereoselective and Asymmetric Synthetic Methodologies for Enantiopure Derivatives
Many biologically active molecules are chiral, and their therapeutic effects are often associated with a specific enantiomer. Therefore, the development of stereoselective and asymmetric synthetic methods to produce enantiopure this compound-benzoxazine derivatives is a critical area of research. nih.gov
Current strategies often involve chemoenzymatic approaches, where enzymes are used to catalyze key stereoselective transformations. nih.gov For instance, alcohol dehydrogenases and lipases have been successfully employed in the asymmetric synthesis of 3-methyl-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazines. nih.gov Future work will likely focus on expanding the toolbox of enzymatic and catalytic methods to access a wider range of stereochemically pure derivatives. rsc.org Microwave-assisted organic synthesis is another technique that can be used to rapidly generate diverse analogues. nih.gov
| Methodology | Key Features | Example Application |
| Chemoenzymatic Synthesis | Utilizes enzymes for high stereoselectivity. | Asymmetric synthesis of a levofloxacin (B1675101) precursor. nih.gov |
| Catalytic Asymmetric Synthesis | Employs chiral catalysts to control stereochemistry. | Synthesis of unprotected β2-amino acids. researchgate.net |
| Microwave-Assisted Synthesis | Accelerates reaction rates and improves yields. | Rapid generation of 3-amino-2,3-dihydrobenzofuran analogues. nih.gov |
Deeper Mechanistic Insights into Complex Molecular Rearrangements and Reactivity Patterns
A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound-benzoxazine derivatives is crucial for the development of more efficient and selective synthetic routes. Future research will likely focus on elucidating the mechanisms of complex molecular rearrangements and reactivity patterns observed with these compounds.
For example, studies on the reversible ring-opening of 1,3-benzoxazines with thiols have provided valuable insights into the influence of solvent and reagent acidity on the reaction outcome. nih.gov Mechanistic investigations into acid-catalyzed intramolecular cyclization reactions have also shed light on the formation of 4H-1,2-benzoxazines. figshare.com Computational studies, such as Density Functional Theory (DFT) calculations, will play an increasingly important role in predicting reaction pathways and understanding the stability of intermediates and transition states. researchgate.net
Integration with High-Throughput Screening Platforms for Discovery of Chemical Probes
High-throughput screening (HTS) is a powerful tool for identifying novel biologically active compounds from large chemical libraries. nih.gov Integrating libraries of this compound-benzoxazine derivatives with HTS platforms will accelerate the discovery of new chemical probes for biological research and lead compounds for drug development. nuvisan.com
These screening campaigns can employ a variety of biochemical and cell-based assays to identify compounds that modulate the activity of specific enzymes, receptors, or signaling pathways. nih.gov For example, HTS of a benzoxazine library could lead to the identification of novel inhibitors of bacterial DNA gyrase or potent agonists for β2-adrenoceptors. ijpsjournal.comnih.gov The development of diversity-based HTS, coupled with computational screening, can further enhance the efficiency of hit identification. nih.gov
Rational Design and Computational Optimization of Advanced this compound-X Derivatives for Specific Research Applications
Rational drug design and computational chemistry are indispensable tools for optimizing the pharmacological properties of lead compounds. nih.gov Future research will increasingly rely on these approaches to design advanced this compound-benzoxazine derivatives with tailored activity for specific research applications.
By combining structure-based drug design, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, researchers can predict how modifications to the benzoxazine scaffold will affect its binding affinity and selectivity for a particular biological target. nih.govresearchgate.net This approach has been successfully used to develop potent and orally bioavailable renin inhibitors based on the 1,4-benzoxazin-3-one scaffold. nih.gov As computational methods become more sophisticated, the in silico design and optimization of novel benzoxazine derivatives will become an even more powerful strategy in medicinal chemistry.
Q & A
Q. How can researchers optimize the synthesis of 6-amino-2,3-dihydro-1,4 derivatives for reproducibility in academic settings?
Methodological Answer:
- Step 1: Prioritize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) based on analogous heterocyclic systems. For example, thermochemical stability data for related compounds like 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid suggest using inert atmospheres to prevent oxidation .
- Step 2: Employ real-time monitoring via HPLC or NMR to track intermediate formation. Evidence from pyrimidine derivatives (e.g., 4,6-diphenylpyrimidin-2-amine) highlights the importance of quenching reactive intermediates to avoid side products .
- Step 3: Validate purity using orthogonal techniques (e.g., melting point analysis, mass spectrometry). For instance, discrepancies in melting points for 6-carbamoyl-2,3-dihydro-1,4-phthalazinedione underscore the need for rigorous characterization .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals common in dihydroaromatic systems. The unresolved C4 and C6 signals in triazine derivatives demonstrate the utility of advanced NMR techniques .
- Infrared Spectroscopy (IR): Identify amine (-NH₂) and carbonyl (C=O) functional groups. For example, IR data for 6-fluoro-2,3-dihydro-1H-inden-1-amine reveal characteristic N-H stretches at ~3300 cm⁻¹ .
- High-Performance Liquid Chromatography (HPLC): Optimize mobile phase composition (e.g., acetonitrile/water gradients) to separate polar byproducts, as shown in purity assessments for 4,6-diphenylpyrimidin-2-amine .
Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves and safety goggles to prevent skin/eye contact. Emergency procedures for 4,6-diphenylpyrimidin-2-amine recommend 15-minute rinses for accidental exposure .
- Ventilation: Ensure fume hoods are operational during synthesis to mitigate inhalation risks, particularly for nitro-containing analogs (e.g., 7-nitro-1,4-dihydroquinoxaline derivatives) .
- Waste Disposal: Segregate halogenated byproducts (e.g., dichlorophenyl triazinones) for specialized treatment to avoid environmental contamination .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For instance, the InChIKey for (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine provides a basis for modeling enantioselective interactions .
- Molecular Dynamics (MD): Simulate ligand-receptor binding using SMILES strings (e.g., O=N(=O)c1cc2NC(=O)C(=O)Nc2cc1CN) to optimize pharmacokinetic profiles .
- QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing groups on dihydroquinoxaline cores) to prioritize synthetic targets .
Q. What experimental strategies resolve contradictions in reported stability data for this compound derivatives?
Methodological Answer:
- Accelerated Stability Testing: Expose compounds to stress conditions (e.g., 40°C/75% RH) and monitor degradation via LC-MS. Contradictions in the thermal stability of 2,3-dihydro-1,4-benzodioxine derivatives may arise from trace metal impurities .
- Isolation of Degradants: Use preparative TLC or column chromatography to isolate and characterize decomposition products (e.g., nitroso intermediates in dihydroquinoxaline systems) .
- Cross-Validation: Compare data across multiple analytical platforms (e.g., DSC for melting points vs. XRD for crystallinity) to identify methodological biases .
Q. How can factorial design optimize reaction parameters for novel this compound analogs?
Methodological Answer:
- Factor Selection: Screen variables (e.g., temperature, catalyst type, stoichiometry) using a 2³ factorial design. For triazinone synthesis, interaction effects between amine equivalents and solvent polarity significantly impact yields .
- Response Surface Methodology (RSM): Model non-linear relationships to identify optimal conditions. A case study on pyridin-3-amine derivatives achieved 85% yield by optimizing methanol/water ratios .
- Robustness Testing: Validate models under edge-case conditions (e.g., reagent excess) to ensure scalability .
Q. What mechanistic insights can be gained from kinetic studies of this compound derivative reactions?
Methodological Answer:
- Rate Law Determination: Monitor concentration-time profiles via UV-Vis spectroscopy. For example, pseudo-first-order kinetics were observed in the hydrolysis of 6-carbamoyl phthalazinediones .
- Isotope Labeling: Use deuterated solvents (e.g., D₂O) or ¹⁵N-labeled amines to track proton transfer steps in cyclization reactions .
- Transition State Analysis: Apply Eyring plots to calculate activation parameters (ΔH‡, ΔS‡) for key steps like ring-opening in dihydrobenzodioxines .
Q. How do researchers integrate this compound derivatives into broader theoretical frameworks (e.g., drug discovery or materials science)?
Methodological Answer:
- Structure-Activity Relationship (SAR): Map functional group modifications to biological endpoints (e.g., IC₅₀ values for kinase inhibitors). The amino-methyl group in 7-nitro-1,4-dihydroquinoxaline-2,3-dione enhances blood-brain barrier permeability .
- Supramolecular Chemistry: Exploit hydrogen-bonding motifs in dihydroaromatic cores for crystal engineering. The carboxylate group in 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid facilitates coordination polymer assembly .
- Theoretical Alignment: Link synthetic outcomes to concepts like aromaticity perturbation or frontier molecular orbital theory to guide innovation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
